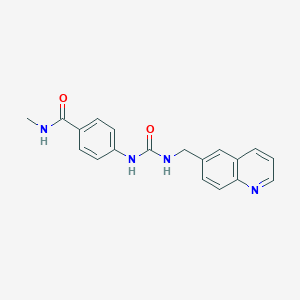![molecular formula C17H20FN3 B7445532 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B7445532.png)
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of azaspiro compounds. It features a spirocyclic structure with a quinoline moiety, which is known for its diverse biological activities. The presence of a fluorine atom on the quinoline ring enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the reaction of 8-fluoroquinoline with a suitable diazaspirodecane precursor under specific conditions. For instance, the reaction can be carried out in the presence of a palladium catalyst and a phosphine ligand, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to DNA gyrase and topoisomerase IV, enzymes involved in DNA replication. By stabilizing the enzyme-DNA complex, it inhibits DNA synthesis, leading to cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: Investigated for their potential as delta opioid receptor agonists.
Uniqueness
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane is unique due to its spirocyclic structure combined with a fluorinated quinoline moiety. This combination enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
7-(8-fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-14-4-1-3-13-15(5-8-20-16(13)14)21-10-2-6-17(12-21)7-9-19-11-17/h1,3-5,8,19H,2,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGUIUDOIDSFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)C3=C4C=CC=C(C4=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3,3-dimethylpyrrolidine-2-carboxamide](/img/structure/B7445451.png)
![1-[[1-[(2,6-Dimethylnaphthalen-1-yl)methyl]triazol-4-yl]methyl]piperidin-4-amine](/img/structure/B7445464.png)

![2-[4-(7-Methyl-1,8-naphthyridin-4-yl)piperazin-1-yl]phenol](/img/structure/B7445479.png)
![4-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine](/img/structure/B7445480.png)
![N-[[1-(1-hydroxycyclobutyl)cyclobutyl]methyl]-2-pyrazin-2-ylpropanamide](/img/structure/B7445485.png)
![5-[1-[(5-Ethoxyfuran-2-yl)methyl]piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7445488.png)
![4-[6-(Trifluoromethyl)pyridin-3-yl]-1,4-diazepan-2-one](/img/structure/B7445499.png)
![2-(1,4-dioxaspiro[4.5]decan-8-ylsulfanyl)-5-ethyl-1H-imidazole](/img/structure/B7445500.png)
![N-[2-(2-methoxynaphthalen-1-yl)ethyl]-4-oxoazetidine-2-carboxamide](/img/structure/B7445505.png)
![3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one](/img/structure/B7445511.png)
![3,4-dimethyl-N-(1-oxothian-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7445519.png)
![2-(3,5-dichlorophenyl)-2-hydroxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B7445529.png)
![1-Benzyl-4-[(2-morpholin-4-ylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B7445540.png)
